molecular formula C15H16N2O4 B7574956 2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid

2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid

Cat. No. B7574956
M. Wt: 288.30 g/mol
InChI Key: WMYJAEFDNLWFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid, also known as DOAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DOAA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, and it has been shown to have unique biochemical and physiological effects that make it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of 2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid may have anti-inflammatory and analgesic effects. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. By activating PPARγ, 2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid may have metabolic effects that could be beneficial in the treatment of metabolic disorders such as diabetes.
Biochemical and Physiological Effects
2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, anti-tumor, neuroprotective, and immunomodulatory effects. In addition, 2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid has been shown to have metabolic effects that could be beneficial in the treatment of metabolic disorders such as diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid for lab experiments is that it has been extensively studied and its synthesis method is well-established. In addition, 2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid has been shown to have unique biochemical and physiological effects that make it a promising candidate for a variety of research applications. However, one limitation of 2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid. One area of research that could be explored is the development of 2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid derivatives with improved potency and selectivity for specific targets. In addition, 2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid could be further studied for its potential applications in the treatment of metabolic disorders such as diabetes. Finally, 2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid could be studied in combination with other drugs to determine whether it has synergistic effects that could be beneficial in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid involves a multi-step process that begins with the preparation of 2-amino-4,6-dimethylpyrimidine. This compound is then reacted with ethyl chloroacetate to form 2-(2-chloroacetyl)-4,6-dimethylpyrimidine. The next step involves the reaction of this compound with 2-aminobenzophenone to form 2-(N-(2-benzoylphenyl)acetamido)-4,6-dimethylpyrimidine. Finally, this compound is reacted with sodium hydroxide and 3,5-dimethyl-4-isoxazolecarboxylic acid to form 2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid.

Scientific Research Applications

2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. One of the most promising areas of research for 2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid is in the field of cancer research, where it has been shown to have anti-tumor effects in a variety of cancer cell lines. In addition, 2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, 2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid has been shown to have immunomodulatory effects and may have potential applications in the treatment of autoimmune diseases.

properties

IUPAC Name

2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10-13(11(2)21-16-10)8-14(18)17(9-15(19)20)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYJAEFDNLWFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid

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